5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and dimethylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This could involve the cyclization of an appropriate precursor.
Introduction of the Benzothiazole Group: This might be achieved through a condensation reaction with a benzothiazole derivative.
Substitution with Dimethylphenyl Group: This step could involve a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Could interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Use in diagnostic assays or imaging.
Industry
Dyes and Pigments: Possible applications in the production of dyes or pigments.
Polymers: Use in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- 5-amino-1-phenyl-2H-pyrrol-3-one
Uniqueness
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-11-7-8-13(9-12(11)2)22-10-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-9H,10,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJNCCGWXJJJDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.